2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride
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Overview
Description
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride is a complex compound that combines the properties of several distinct chemical groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride typically involves the coordination of ruthenium with the ligands 2-pyridin-2-ylpyridine and quinoxalino[2,3-f][1,10]phenanthroline. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the complex .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can also occur, where the compound gains electrons, altering its oxidation state.
Substitution: The ligands in the compound can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in new complexes with different ligands .
Scientific Research Applications
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride involves its ability to interact with various molecular targets. The ruthenium center plays a crucial role in facilitating electron transfer processes, which can lead to the generation of reactive species. These reactive species can then interact with biological molecules, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its pharmacological activities, including anti-fibrotic properties.
Pyrazino[2,3-f][1,10]phenanthroline: Used in dye-sensitized solar cells due to its electron-withdrawing properties.
Uniqueness
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride stands out due to its combination of ligands and the presence of ruthenium, which imparts unique catalytic and photophysical properties. This makes it particularly valuable in applications requiring efficient electron transfer and light-activated processes .
Properties
Molecular Formula |
C38H26Cl2N8Ru |
---|---|
Molecular Weight |
766.6 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride |
InChI |
InChI=1S/C18H10N4.2C10H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
CKTOYPUQYYMZGD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
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